molecular formula C17H14IN3O2S B8236484 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity)

2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity)

Cat. No.: B8236484
M. Wt: 451.3 g/mol
InChI Key: DHUHBTLTOGAYQU-UHFFFAOYSA-N
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Description

. This compound plays a crucial role in the pharmaceutical industry, particularly in the production of targeted cancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide involves multiple steps, starting from the appropriate indazole derivative. The key steps include iodination, acetylation, and thiolation reactions. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demands of pharmaceutical manufacturing. The process involves large-scale reactors and precise control of reaction parameters to ensure high yield and purity. Companies like Dezhou Haizhi Pharma specialize in the large-scale production of this compound, offering it in quantities ranging from grams to multi-tons .

Chemical Reactions Analysis

Types of Reactions

2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, especially at the iodine atom, using reagents like sodium azide (NaN₃).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is primarily related to its role as an intermediate in the synthesis of Axitinib. Axitinib works by inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, Axitinib can effectively reduce the growth and proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Acetyl-3-chloro-1H-indazol-6-yl)thio)-N-methylbenzamide
  • 2-((1-Acetyl-3-bromo-1H-indazol-6-yl)thio)-N-methylbenzamide
  • 2-((1-Acetyl-3-fluoro-1H-indazol-6-yl)thio)-N-methylbenzamide

Uniqueness

2-((1-Acetyl-3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and the types of reactions it can undergo. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals, particularly Axitinib .

Properties

IUPAC Name

2-(1-acetyl-3-iodoindazol-6-yl)sulfanyl-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O2S/c1-10(22)21-14-9-11(7-8-12(14)16(18)20-21)24-15-6-4-3-5-13(15)17(23)19-2/h3-9H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUHBTLTOGAYQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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